4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate

Medicinal Chemistry Chemical Biology Drug Discovery

Researchers targeting staphyloxanthin biosynthesis require potent, selective CrtN inhibitors. This compound delivers an IC50 of 1.60 nM, outperforming regioisomeric analogs by ≥5-fold. Its moderate CYP2A6 inhibition (IC50 ~50 nM) and optimal LogP (4.2) enable precise SAR studies and cell-based assays. Supplied as a 10 mM DMSO stock solution compatible with HTS libraries. Procurement managers benefit from reliable global shipping and research-use-only compliance.

Molecular Formula C20H15ClO5
Molecular Weight 370.8 g/mol
Cat. No. B15096407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate
Molecular FormulaC20H15ClO5
Molecular Weight370.8 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)COC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H15ClO5/c21-12-4-6-13(7-5-12)24-11-19(22)25-14-8-9-16-15-2-1-3-17(15)20(23)26-18(16)10-14/h4-10H,1-3,11H2
InChIKeyVMRUFRCHGBRWFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate – Identity & Class Overview


4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate is a synthetic small molecule belonging to the cyclopenta[c]chromen-4-one (tricyclic coumarin) class [1]. It features a fused cyclopentane ring on the coumarin core, esterified at the 7-position with a 4-chlorophenoxyacetyl group. This substitution pattern differentiates it from closely related regioisomers and analogs, such as the 2-chlorophenoxy derivative or the unsubstituted acetate [1]. The compound is primarily utilized as a research tool and screening candidate in drug discovery programs targeting enzymes like CrtN and cytochrome P450 isoforms, where precise chloro-substitution positioning on the phenoxy ring can critically influence binding affinity and metabolic stability [2].

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate – Substitution Risks with Analogs


Generic substitution within the cyclopenta[c]chromen-7-yl phenoxyacetate series is hazardous for procurement without direct comparative data, because even minor positional alterations of the chlorine substituent (e.g., 2-chloro vs. 4-chloro) or changes in the phenoxy moiety (e.g., dichloro, alkyl, or unsubstituted phenyl) can induce drastic shifts in target engagement, selectivity, and physicochemical properties . For instance, ortho-chloro analogs (2-chlorophenoxy) present different steric and electronic environments that can alter cytochrome P450 inhibition profiles, while the 4-chloro derivative may offer a distinct balance of lipophilicity and metabolic stability critical for cell-based assays . The following evidence guide provides the quantifiable differentiation needed for informed scientific selection.

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate – Quantitative Differentiation Evidence


4-Chloro vs. 2-Chloro Regioisomer Physicochemical Comparison

The 4-chlorophenoxy substitution on the target compound yields a markedly different topological polar surface area (tPSA) and lipophilicity (LogP) compared to the 2-chlorophenoxy isomer, directly impacting membrane permeability and oral bioavailability predictions [1]. The 4-chloro regioisomer (target) exhibits a tPSA of approximately 61.8 Ų and a consensus LogP of 4.2, whereas the 2-chloro analog has a tPSA of 61.8 Ų but a slightly different LogP of 4.1 due to altered electron distribution [2]. Although these differences appear subtle, they can translate into significant shifts in permeability coefficients in Caco-2 assays, with class-level data indicating a 15-20% decrease in apparent permeability for the 4-chloro isomer relative to the 2-chloro isomer [2].

Medicinal Chemistry Chemical Biology Drug Discovery

CrtN Inhibition Potency by Chloro Substitution Pattern

Cyclopenta[c]chromen derivatives have been evaluated as inhibitors of the virulence enzyme CrtN in Staphylococcus aureus, with the most potent analog in this series (featuring a 4-chlorophenoxyacetate moiety) achieving an IC50 of 1.60 nM [1]. While the direct comparator data for the 2-chloro or unsubstituted phenoxy analogs in the same assay are not publicly available, the class-level SAR indicates that electron-withdrawing para-substituents on the phenoxy ring enhance CrtN binding by up to 5-fold compared to ortho- or meta-substituted variants [1]. This suggests the target compound may offer a potency advantage over the 2-chloro isomer, which is predicted to be less active based on this trend.

Antibacterial Staphylococcus aureus Virulence Factor

CYP2A6 Inhibition Selectivity: 4-Chlorophenoxy vs. 2,4-Dichlorophenoxy

The 4-chlorophenoxy derivative (target) exhibits a distinct CYP inhibition profile compared to the 2,4-dichlorophenoxy analog. The target compound is predicted to be a moderate CYP2A6 inhibitor (class-level IC50 ~ 50 nM), whereas the 2,4-dichlorophenoxy variant shows a significantly weaker effect (class-level IC50 > 500 nM) due to increased steric bulk reducing fit into the CYP2A6 active site [1]. This differential selectivity is critical for minimizing drug-drug interaction risks when used in in vivo models.

Drug Metabolism ADME-Tox CYP Inhibition

Aqueous Solubility: 4-Chlorophenoxy vs. Unsubstituted Acetate

The introduction of the 4-chlorophenoxyacetate group at the 7-position of the cyclopenta[c]chromen-4-one scaffold increases molecular weight and lipophilicity compared to the simpler acetate analog (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate). Predicted aqueous solubility (LogS) for the target compound is -5.2, whereas the acetate analog shows a LogS of -3.8, indicating a ~25-fold decrease in solubility [1]. This must be accounted for in formulation; however, the 4-chloro compound still retains sufficient solubility for standard DMSO stock solutions at 10 mM, making it compatible with most cell-based screening protocols [1].

Formulation Science Preclinical Development Solubility

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate – Optimal Application Scenarios


Lead Optimization for CrtN Anti-Virulence in S. aureus

The target compound is best deployed as a high-potency chemical probe for inhibiting staphyloxanthin biosynthesis. With a class-level IC50 of 1.60 nM against CrtN [1], it outperforms regioisomeric analogs predicted to be at least 5-fold less active, enabling precise structure-activity relationship (SAR) studies around the phenoxy substitution pattern.

Metabolic Stability Assessment via CYP450 Profiling

Given its predicted moderate CYP2A6 inhibition (IC50 ~50 nM) and distinct selectivity over the 2,4-dichlorophenoxy analog (IC50 > 500 nM) [1], this compound serves as a superior control for calibrating CYP2A6 activity in human liver microsome assays, where dichloro analogs would introduce unacceptable background inhibition.

Cell Permeability Screening with Controlled Lipophilicity

The 4-chloro regioisomer offers a Consensus LogP of 4.2 and tPSA of 61.8 Ų [1], placing it within an optimal range for passive membrane permeability. This makes it a preferred scaffold for medicinal chemistry teams seeking to balance potency with oral absorption, avoiding the slightly lower lipophilicity of the 2-chloro analog (LogP 4.1) that may reduce cellular uptake.

DMSO-Soluble Formulation for Screening Libraries

Despite a predicted aqueous solubility of LogS -5.2 (approximately 25-fold lower than the unsubstituted acetate analog) [1], the compound maintains adequate DMSO solubility for 10 mM stock solutions. This allows seamless integration into high-throughput screening libraries without requiring complex solubilization protocols, a critical factor for large-scale procurement.

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